Biphenyl-3-carboxylic acid

Organometallic synthesis Directed ortho-metalation C-H functionalization

Biphenyl-3-carboxylic acid (CAS 716-76-7) is the specified meta-isomer required for applications where the 2- or 4- positional isomers are unsuitable due to distinct molecular geometry and reactivity. This compound is essential for reproducible workflows in regioselective C-H activation studies, tuning emission asymmetry in luminescent europium complexes, and isomer-specific HPLC method validation. Procure this specific configuration to ensure synthetic and analytical consistency.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 716-76-7
Cat. No. B143715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-3-carboxylic acid
CAS716-76-7
Synonyms[1,1’-Biphenyl]-3-carboxylic Acid;  1-Carboxy-3-phenylbenzene;  3-Phenylbenzoic Acid;  NSC 178898;  NSC 408030;  m-Phenylbenzoic Acid; 
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H10O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,14,15)
InChIKeyXNLWJFYYOIRPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-3-carboxylic acid (CAS 716-76-7) Procurement Guide: Physicochemical Profile and Baseline Characteristics


Biphenyl-3-carboxylic acid (CAS 716-76-7), also designated as 3-phenylbenzoic acid or [1,1′-biphenyl]-3-carboxylic acid, is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . This compound presents as an off-white to beige crystalline powder with a melting point range of 164–169°C and a predicted boiling point of approximately 392.2°C at 760 mmHg . At ambient temperature (296 K), the molecule adopts a non-planar conformation with a dihedral angle of 31.78° between its phenyl rings and crystallizes as cyclic hydrogen-bonded dimers [1]. The compound is characterized by a predicted acid dissociation constant (pKa) of 4.14 ± 0.10 and a calculated logP of 3.27 [2], establishing its physicochemical baseline for comparative evaluation against isomeric analogs.

Why Generic Substitution Fails: Structural and Functional Non-Interchangeability of Biphenyl Carboxylic Acid Isomers


The substitution of biphenyl-3-carboxylic acid with its 2- or 4-positional isomers is not chemically or functionally permissible due to fundamental divergences in molecular geometry, electronic distribution, and resultant reactivity. The carboxylic acid group position on the biphenyl scaffold governs the dihedral angle between aromatic rings, which in turn dictates conjugation efficiency, hydrogen-bonding network topology, and steric accessibility at the carboxylate site [1]. Computational studies confirm that isomers bearing an ortho-carboxyl group (2-position) exhibit markedly lower thermodynamic stability compared to meta- (3-position) or para- (4-position) substituted congeners [2]. These intrinsic structural differences propagate into all downstream applications: regioselective metalation outcomes diverge sharply among isomers [3]; luminescent europium complexes show isomer-dependent emission asymmetry ratios [4]; and chromatographic separation of 3- and 4-isomers requires distinct optimized conditions due to differential stationary-phase interactions [5]. Consequently, procurement of the specific 3-carboxylic acid isomer is mandatory for reproducible synthetic and analytical workflows.

Biphenyl-3-carboxylic Acid Differential Evidence Guide: Quantitative Comparative Data Against Isomeric Analogs


Regioselective Metalation: Divergent Reactivity Pathways of 2-, 3-, and 4-Carboxylic Acid Isomers

Unprotected biphenyl-2-carboxylic acid undergoes clean metalation with sec-butyllithium at the position adjacent to the carboxylate group, enabling site-selective electrophilic substitution [1]. In contrast, biphenyl-3-carboxylic acid exhibits a fundamentally different metalation regioselectivity pattern that does not yield the analogous ortho-metalated intermediate under identical conditions. The remote C2′-position of the biphenyl scaffold is accessed in the 2-isomer using a superbasic LICKOR mixture (n-butyllithium with potassium tert-butoxide) in THF or benzene at 20–60°C, leading to fluorenone skeleton formation via dianion cyclization [1]. The 3-carboxylic acid isomer cannot undergo this cyclization pathway due to the meta-carboxyl group geometry precluding the requisite dianion proximity.

Organometallic synthesis Directed ortho-metalation C-H functionalization

Luminescent Europium Complexes: Isomer-Dependent Emission Asymmetry Ratio

Mononuclear europium(III) complexes constructed with the three biphenylcarboxylic acid isomers (2-, 3-, and 4-) as monodentate ligands exhibit clear differences in emission intensity and coordination sphere symmetry, quantified by the asymmetry ratio R = I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁) [1]. This ratio serves as a sensitive probe of the local Eu³⁺ coordination environment. The 3-isomer ligand produces a distinct asymmetry ratio value compared to the 2- and 4-isomer complexes, directly reflecting the unique geometry imposed by the meta-carboxylate coordination mode on the europium coordination sphere [1]. The differences are visually apparent in emission spectra and quantitatively reproducible across replicate syntheses.

Coordination chemistry Photoluminescence Lanthanide complexes

Thermodynamic Stability: Ortho vs. Meta vs. Para Carboxyl Substitution

Ab initio calculations on the complete set of biphenyl carboxylic acid isomers reveal a systematic stability hierarchy dependent on carboxyl group position. Isomers containing at least one ortho-COOH group are comparatively less stable than their isomers having only meta or para COOH groups [1]. Calculated enthalpies of formation using appropriate isodesmic reactions were compared with experimental values, yielding good agreement. Biphenyl-3-carboxylic acid (meta-substituted) occupies an intermediate thermodynamic stability position—more stable than the ortho (2-) isomer but distinguishable from the para (4-) isomer—due to reduced steric strain between the carboxyl group and the adjacent phenyl ring relative to the ortho configuration [1].

Computational chemistry Isomer stability Thermochemistry

Chromatographic Resolution: Separation Factor of 3- and 4-Isomers on β-Cyclodextrin

The chromatographic separation of 3-biphenylcarboxylic acid and 4-biphenylcarboxylic acid isomers using a solid β-cyclodextrin stationary phase demonstrates that these positional isomers are analytically distinguishable and require optimized conditions for resolution. Using hexane as the mobile phase, a separation factor of 1.525 was achieved with a sharper eluent peak profile compared to alternative solvents [1]. This separation factor confirms that the 3- and 4-isomers exhibit differential host-guest inclusion complexation with β-cyclodextrin, a property that is exploited in both analytical method development and preparative-scale isomer purification.

Analytical chemistry Isomer separation Chromatography

Antifungal Activity of Methyl Ester Derivative: Methyl Biphenyl-3-carboxylate MIC Against Candida spp.

The methyl ester derivative of biphenyl-3-carboxylic acid, methyl biphenyl-3-carboxylate, was evaluated for antifungal activity against multiple Candida strains using the microdilution method for minimum inhibitory concentration (MIC) determination. The compound displayed MIC values of 62.5 μg/mL against all Candida strains tested [1]. This activity positions the biphenyl-3-carboxylate scaffold as a moderate antifungal agent, distinct from the activities of comparator compounds in the same study: methyl ferulate (MIC 31.25–62.5 μg/mL) and methyl o-coumarate (MIC 62.5–125 μg/mL) [1]. Molecular docking studies further suggest that the biphenyl-3-carboxylate core contributes to target binding through specific hydrophobic and π-stacking interactions that are not replicated by the monocyclic benzoate analogs [1].

Antifungal Structure-activity relationship Candida

Pharmaceutical Intermediate Status: Scaffold for Eltrombopag and Related Thrombopoietin Receptor Agonists

The biphenyl-3-carboxylic acid scaffold serves as the core structural unit for the key pharmaceutical intermediate 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid, which is essential for the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic immune thrombocytopenia (ITP), hepatitis C infection, and severe aplastic anemia [1]. The meta-carboxylate position is critical for the downstream coupling reactions that elaborate the full pharmacophore. Alternative isomers (2- or 4-carboxylic acid) would misposition the carboxyl group relative to the amino and hydroxy substituents, rendering them unsuitable for this synthetic route. Patent literature explicitly describes optimized processes for preparing substituted 3′-hydrazino-biphenyl-3-carboxylic acid compounds and salts thereof, underscoring the commercial and regulatory significance of the specific 3-isomer [2].

Medicinal chemistry Thrombocytopenia Drug intermediate

Biphenyl-3-carboxylic Acid: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Regioselective C-H Functionalization and Directed Metalation Studies

Biphenyl-3-carboxylic acid is employed as a substrate for investigating regioselective metalation outcomes on unprotected biphenyl carboxylic acids. Unlike the 2-isomer, which undergoes clean ortho-metalation adjacent to the carboxylate and subsequent fluorenone cyclization under LICKOR conditions, the 3-isomer provides a distinct metalation regioselectivity profile that serves as a control or alternative pathway in C-H activation methodology development [1]. Researchers conducting directed ortho-metalation (DoM) or site-selective electrophilic substitution studies should procure the 3-isomer specifically when the synthetic objective requires a meta-carboxyl directing group or when fluorenone formation must be suppressed.

Lanthanide-Based Luminescent Material Development

The 3-isomer of biphenylcarboxylic acid functions as a monodentate ligand for constructing mononuclear europium(III) complexes with tunable photoluminescence properties. The asymmetry ratio R = I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁) obtained for the 3-isomer complex differs measurably from those obtained with 2- and 4-isomer ligands, demonstrating that the meta-carboxylate geometry induces a unique europium coordination sphere distortion [1]. This isomer-dependent luminescence tuning enables rational design of europium-based emitters for optoelectronic devices and luminescent bioimaging probes. Procurement of the specific 3-isomer is essential to achieve the desired emission intensity and asymmetry ratio in the final complex.

Analytical Method Development for Isomer-Specific Quantification

Biphenyl-3-carboxylic acid serves as an authentic reference standard for developing chromatographic methods that resolve 3- and 4-biphenylcarboxylic acid positional isomers. The demonstrated separation factor of 1.525 on β-cyclodextrin stationary phases with hexane mobile phase validates the utility of the 3-isomer as a calibration standard for isomer-specific quantification [1]. Quality control laboratories, pharmaceutical impurity profiling workflows, and synthetic chemistry groups requiring isomer purity verification should procure the authentic 3-isomer standard to ensure accurate retention time assignment and method validation.

Antifungal Structure-Activity Relationship (SAR) Exploration

The methyl ester derivative of biphenyl-3-carboxylic acid (methyl biphenyl-3-carboxylate) exhibits moderate antifungal activity against Candida strains with an MIC of 62.5 μg/mL [1]. This scaffold provides a biphenyl-based starting point for SAR studies aimed at optimizing antifungal potency through systematic substitution of the aromatic rings. The 3-carboxylate substitution pattern is distinct from the 2-substituted (ortho) analog methyl o-coumarate (MIC 62.5–125 μg/mL) [1], indicating that carboxylate position influences antifungal activity. Medicinal chemistry programs investigating biphenyl-derived antifungals should procure the 3-isomer specifically to explore the meta-substituted SAR landscape.

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